Technical Guide: Structural Analysis & Characterization of 4-Bromo-N-isobutylbenzenesulfonamide
Technical Guide: Structural Analysis & Characterization of 4-Bromo-N-isobutylbenzenesulfonamide
Executive Summary
This technical guide provides a comprehensive structural analysis of 4-bromo-N-isobutylbenzenesulfonamide (CAS: 7510-83-0). Designed for medicinal chemists and process engineers, this document moves beyond basic identification to explore the spectroscopic signatures that validate the compound's identity and purity. We examine the critical "Analytical Triad" (NMR, MS, IR) required for IND-enabling data packages and discuss the molecule's utility as a scaffold in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).
Structural Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Before commencing spectral analysis, the fundamental physicochemical properties must be established to guide solvent selection and handling.
| Property | Value/Description |
| IUPAC Name | 4-bromo-N-(2-methylpropyl)benzenesulfonamide |
| Molecular Formula | C |
| Molecular Weight | 292.19 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility Profile | Soluble in DMSO, DMF, Acetone, DCM; Insoluble in Water |
| Key Pharmacophore | Sulfonamide ( |
| Synthetic Handle | Aryl Bromide (Para-position) |
Synthesis & Purity Verification Strategy
The synthesis typically involves the nucleophilic attack of isobutylamine on 4-bromobenzenesulfonyl chloride. The primary impurities to monitor are the unreacted sulfonyl chloride (hydrolyzing to sulfonic acid) and the bis-sulfonamide (rare due to steric bulk).
Protocol: Purity Assessment via HPLC
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: UV at 254 nm (aromatic absorption).
-
Acceptance Criteria: >98% area under the curve (AUC) is required for use as a cross-coupling intermediate to prevent catalyst poisoning by impurities.
Spectroscopic Characterization (The Analytical Triad)
This section details the expected spectral data, grounded in the electronic environment of the nuclei.
A. Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-d
Predicted Chemical Shifts & Assignments:
| Proton Environment | Shift ( | Multiplicity | Integration | Mechanistic Explanation |
| Aromatic (H-2, H-6) | 7.75 - 7.85 | Doublet ( | 2H | Deshielded by the electron-withdrawing sulfonyl group (ortho effect). |
| Aromatic (H-3, H-5) | 7.60 - 7.70 | Doublet ( | 2H | Ortho to the bromine atom; slightly less deshielded than the sulfonyl-adjacent protons. |
| Sulfonamide N-H | 7.60 - 7.90 | Broad Triplet | 1H | Exchangeable proton. Appears as a triplet due to coupling with the adjacent methylene (CH |
| Isobutyl -CH | 2.55 - 2.65 | Triplet/DD | 2H | Adjacent to the nitrogen; shifts upfield compared to amides due to the sulfonyl group's inductive effect. |
| Isobutyl -CH- | 1.60 - 1.75 | Multiplet | 1H | Methine proton splitting into a nonet (theoretically) due to adjacent CH |
| Isobutyl -CH | 0.80 - 0.90 | Doublet | 6H | The two methyl groups are chemically equivalent. |
Technical Insight: The aromatic region will display a characteristic AA'BB' system (often appearing as two distinct doublets with a "roofing" effect) typical of para-disubstituted benzenes with different substituents.
B. Mass Spectrometry (HRMS/LC-MS)
The presence of bromine provides a definitive isotopic fingerprint that serves as a self-validating check for identity.
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (
) is often more sensitive for sulfonamides due to the acidity of the N-H proton. Positive Mode ( ) is also viable. -
Isotope Pattern (The "Signature"): Bromine exists as two stable isotopes,
(50.7%) and (49.3%).-
Result: You will observe two molecular ion peaks of nearly equal intensity separated by 2 mass units (
291 and 293 in negative mode). -
Validation: If the M+2 peak is absent or significantly lower than 1:1, the bromine has been lost (dehalogenation) or the compound is misidentified.
-
C. Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm the functional group integrity.
-
Stretch: 3250–3350 cm
(Sharp band). -
Asymmetric: 1320–1350 cm
(Strong). -
Symmetric: 1150–1170 cm
(Strong). -
Aliphatic: 2850–2960 cm
(Isobutyl group).
Functionalization: The Suzuki-Miyaura Pathway[9]
The 4-bromo substituent renders this molecule a valuable electrophile for Palladium-catalyzed cross-coupling. This allows the installation of biaryl systems, a common motif in drug discovery (e.g., COX-2 inhibitors).
Workflow Diagram: Synthesis & Coupling
The following diagram illustrates the logical flow from starting materials to the coupled product, highlighting the analytical checkpoints.
Figure 1: Synthesis, characterization, and functionalization workflow for 4-bromo-N-isobutylbenzenesulfonamide.
X-Ray Crystallography Considerations
While single-crystal X-ray diffraction (SC-XRD) is the ultimate proof of structure, it is resource-intensive. For this molecule, SC-XRD is typically reserved for:
-
Polymorph Screening: Sulfonamides are notorious for polymorphism, which affects bioavailability.
-
Conformation Analysis: N-substituted sulfonamides often adopt an "L-shaped" conformation in the solid state, where the aromatic ring is perpendicular to the sulfonamide side chain.[1] This affects packing efficiency and dissolution rates.
References
-
Clark, J. (2020). Mass Spectra - The M+2 Peak. Chemguide. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 12.4: Suzuki-Miyaura Coupling. Retrieved from [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. (General reference for Sulfonamide IR bands: 1350/1160 cm ).
-
Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Reference for solvent residual peaks in DMSO-d
).
